4-[(3-Fluorophenyl)acetyl]morpholine
Description
4-[(3-Fluorophenyl)acetyl]morpholine (CAS: 155222-86-9) is a morpholine derivative with the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol. It features a morpholine ring substituted with a 3-fluorophenylacetyl group, which confers unique electronic and steric properties. This compound is commercially available (e.g., Sigma-Aldrich T313300-1EA) and has applications in pharmaceutical research and organic synthesis .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |
InChI Key |
JHXLWYDKWBQLAJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Potential as a Lead Compound:
4-[(3-Fluorophenyl)acetyl]morpholine is considered a promising candidate in medicinal chemistry because of its ability to interact with biological targets. Its fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes .
Synthesis and Structural Characteristics:
The compound is synthesized through a reaction involving morpholine and 3-fluorophenylacetyl chloride. The introduction of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties, making it a subject of interest for further modifications aimed at enhancing efficacy against specific targets .
Pharmacological Activities
Inhibition of Enzymatic Activity:
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing the levels of acetylcholine in the brain .
Antioxidant Properties:
Studies have shown that related nitrogen compounds possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in cells. This property may open avenues for developing therapeutic agents targeting conditions associated with oxidative stress .
Case Studies and Research Findings
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of a series of morpholine derivatives, including this compound. The results demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in neuroprotection strategies .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis highlighted how modifications to the structure of morpholine derivatives impact their biological activity. Specifically, the presence of halogen atoms like fluorine was found to enhance interactions with enzymatic targets, leading to increased inhibition rates against AChE compared to non-fluorinated counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholine Derivatives
Below is a comparative analysis of 4-[(3-Fluorophenyl)acetyl]morpholine with other morpholine-based analogs, focusing on substituent effects, physical properties, and synthetic routes.
Table 1: Key Structural and Physical Properties
Preparation Methods
Reaction Mechanism and Conditions
-
Synthesis of 3-Fluorophenylacetyl Chloride :
-
Acylation of Morpholine :
-
Morpholine is dissolved in a dry solvent (e.g., tetrahydrofuran or DCM) and cooled to 0–5°C. A stoichiometric amount of 3-fluorophenylacetyl chloride is added dropwise, followed by a base such as triethylamine (TEA) to neutralize HCl.
-
The reaction proceeds at room temperature for 4–6 hours, yielding the crude product.
-
Purification :
-
The mixture is washed with aqueous NaHCO₃ to remove unreacted acid chloride, followed by brine. The organic layer is dried over MgSO₄ and concentrated. Recrystallization from ethyl acetate/hexane affords pure 4-[(3-Fluorophenyl)acetyl]morpholine.
Yield : 75–85% (estimated based on analogous reactions in).
Carbodiimide-Mediated Coupling with 3-Fluorophenylacetic Acid
For laboratories avoiding acid chloride handling, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) enable direct coupling of 3-fluorophenylacetic acid with morpholine.
Procedure
-
Activation of Carboxylic Acid :
-
3-Fluorophenylacetic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in DCM or DMF. The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.
-
-
Amide Bond Formation :
-
Morpholine (1.2 eq) is added, and the reaction is warmed to room temperature for 12–18 hours.
-
Workup :
-
The solution is diluted with water, and the product is extracted with DCM. Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound.
Yield : 70–80% (inferred from, where EDCl is used in analogous steps).
Schotten-Baumann Reaction for Amide Synthesis
This classical method employs interfacial acylation under biphasic conditions, suitable for large-scale production.
Steps
-
Reaction Setup :
-
Morpholine and 3-fluorophenylacetyl chloride are dissolved in DCM. Aqueous NaOH (10%) is added, and the mixture is vigorously stirred at 0–5°C.
-
-
Reaction Dynamics :
-
The base deprotonates morpholine, enhancing its nucleophilicity, while the acid chloride partitions into the organic phase.
-
Isolation :
-
The organic layer is separated, washed with dilute HCl (to remove excess base), and dried. Solvent evaporation yields the product.
Yield : 65–75% (similar to acetylation methods in).
Alternative Pathway: Reductive Amination
Though less direct, reductive amination could theoretically synthesize the compound if a ketone precursor is available. However, this route is hypothetical, as no precedents exist in the provided sources.
Proposed Steps
-
Synthesis of 3-Fluorophenylacetamide :
-
React 3-fluorophenylacetic acid with ammonia to form the amide.
-
-
Reduction :
-
Use lithium aluminum hydride (LiAlH₄) to reduce the amide to the corresponding amine.
-
-
Cyclization :
-
React the amine with ethylene oxide to form the morpholine ring.
-
Challenges :
-
Low yields and multiple side reactions make this route impractical compared to direct acylation.
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Waste Management
-
Fluoride-containing byproducts are minimized by avoiding halogenated solvents, aligning with environmental guidelines in.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.4–7.1 (m, 4H, Ar-H), 3.8–3.6 (m, 4H, morpholine OCH₂), 3.5–3.3 (m, 4H, morpholine NCH₂), 3.2 (s, 2H, CH₂CO).
-
IR (cm⁻¹) : 1650 (C=O stretch), 1240 (C-F stretch).
Q & A
Basic: What synthetic routes are available for synthesizing 4-[(3-Fluorophenyl)acetyl]morpholine, and how is its purity validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenylacetyl chloride can react with morpholine under controlled pH (8–9) to form the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Analytical validation includes:
- UV-HPLC : Retention time comparison with reference standards (e.g., 4-(3-fluorophenyl)morpholine derivatives) to confirm identity .
- NMR Spectroscopy : H and C NMR to verify substituent positions and absence of unreacted precursors.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected [M+H] for CHFNO: 240.1034).
Basic: What pharmacological targets are associated with fluorophenyl-substituted morpholine derivatives?
Methodological Answer:
Fluorinated morpholines often target central nervous system (CNS) receptors due to their lipophilicity and blood-brain barrier penetration. Key approaches include:
- Receptor Binding Assays : Radioligand competition studies (e.g., κ-opioid receptors, as seen in structurally related 4-[(3,4-dichlorophenyl)acetyl]morpholine derivatives) .
- In Vitro Functional Assays : Measurement of intracellular cAMP levels to assess G-protein-coupled receptor (GPCR) modulation.
- SAR Studies : Systematic substitution of fluorine or acetyl groups to optimize affinity (e.g., 3-fluorophenyl enhances selectivity over 4-fluorophenyl analogs) .
Advanced: How does the 3-fluorophenyl substituent influence electronic and steric properties in experimental design?
Methodological Answer:
The 3-fluorophenyl group introduces:
- Electron-Withdrawing Effects : Reduces electron density on the acetyl moiety, altering reactivity in nucleophilic acyl substitution. Confirmed via DFT calculations (e.g., Mulliken charges on carbonyl carbon) .
- Steric Effects : Ortho-fluorine creates steric hindrance, affecting binding pocket interactions. Comparative studies with 4-fluorophenyl analogs show ~10% reduced binding affinity to κ-opioid receptors .
- Metabolic Stability : Fluorine substitution at the 3-position reduces oxidative metabolism in liver microsome assays, enhancing half-life .
Advanced: How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound?
Methodological Answer:
Discrepancies in SAR often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate activity across multiple platforms (e.g., radioligand binding vs. functional β-arrestin recruitment assays) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deacetylated or oxidized derivatives) that may skew results .
- Molecular Docking : Compare binding poses of 3- vs. 4-fluorophenyl derivatives in homology models of target proteins .
Advanced: What analytical methods optimize detection and quantification of this compound in complex matrices?
Methodological Answer:
- HPLC Optimization : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to improve peak symmetry. Retention time adjustments via pH control (3.0–5.0) reduce matrix interference .
- Internal Standards : Non-deuterated analogs like 4-benzoylmorpholine provide stable recovery rates (85–110%) in biological samples .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 240 → 152) enhance specificity in plasma or tissue homogenates .
Basic: What safety considerations are critical when handling fluorinated morpholine derivatives?
Methodological Answer:
- Toxicity Screening : Acute toxicity studies in rodents (e.g., oral LD estimation) for risk assessment. Related brominated analogs show TDLo values as low as 50 µg/kg in mice .
- Decomposition Risks : Thermal degradation releases HF and NO; use scrubbers in fume hoods during high-temperature reactions .
- Personal Protective Equipment (PPE) : Fluorine-containing compounds require nitrile gloves and vapor-resistant goggles to prevent dermal/ocular exposure.
Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in receptor pockets (e.g., κ-opioid vs. µ-opioid receptors) .
- QSAR Models : Train models on datasets of fluorinated morpholines to predict logP, pKa, and IC values. Descriptors like polar surface area and H-bond acceptors are critical .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to rank derivatives by binding affinity .
Basic: What are the key stability-indicating parameters for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .
- Degradation Pathways : Hydrolysis of the acetyl group in aqueous buffers (pH >7) is a major route; use lyophilization for aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
